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Compound of Interest

Compound Name: 3-Ethyl-1-pentene

Cat. No.: B6595685 Get Quote

An In-depth Technical Guide to 3-Ethylpent-1-ene

IUPAC Name: 3-ethylpent-1-ene[1] CAS Number: 4038-04-4[1]

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, synthesis, and reactivity of 3-ethylpent-1-ene. The information

is intended for researchers, scientists, and professionals in drug development and other fields

of chemical science.

Chemical and Physical Properties
3-Ethylpent-1-ene is a seven-carbon branched alkene. Its properties are summarized in the

table below.
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Property Value Source

IUPAC Name 3-ethylpent-1-ene [1]

CAS Number 4038-04-4 [1]

Molecular Formula C₇H₁₄ [1]

Molecular Weight 98.19 g/mol [1]

Boiling Point 85 °C

Melting Point -127.48 °C

Density 0.697 g/mL at 20 °C

Refractive Index (n₂₀/D) 1.398

Spectroscopic Data
The following table summarizes key spectroscopic data for the characterization of 3-ethylpent-

1-ene.

Spectroscopic Technique Data

¹H NMR

Predicted chemical shifts: ~5.8 ppm (ddt, 1H, -

CH=), ~4.9 ppm (m, 2H, =CH₂), ~1.9 ppm (m,

1H, -CH-), ~1.4 ppm (quintet, 4H, -CH₂-), ~0.85

ppm (t, 6H, -CH₃). Note: Actual spectrum not

available; prediction is based on standard

chemical shifts for similar structures.

¹³C NMR
Available data indicates characteristic peaks for

alkene and alkane carbons.[1]

Infrared (IR) Spectroscopy

Key peaks expected around 3075 cm⁻¹ (C-H

stretch, sp²), 1640 cm⁻¹ (C=C stretch), and 910

cm⁻¹ (out-of-plane bend for terminal alkene).

Mass Spectrometry (MS)

Molecular ion peak (M⁺) at m/z = 98.

Fragmentation pattern consistent with a C₇H₁₄

branched alkene.[1]
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Synthesis and Reactions
Logical Relationship for IUPAC Nomenclature
The IUPAC name "3-ethylpent-1-ene" is derived from its molecular structure according to a set

of systematic rules. The following diagram illustrates this logical relationship.

Logical Derivation of the IUPAC Name for 3-ethylpent-1-ene

Identify the principal functional group:
Alkene (C=C double bond)

Find the longest continuous carbon chain
containing the double bond:

5 carbons -> 'pent'

determines suffix

Number the chain to give the double bond
the lowest possible number:

Starts at carbon 1 -> 'pent-1-ene'

guides numbering

Determine the position of the substituent
based on the chain numbering:
Attached to carbon 3 -> '3-ethyl'

sets numbering

Combine the parts to form the full IUPAC name:
'3-ethylpent-1-ene'

parent chain

Identify and name the substituent:
Two-carbon chain -> 'ethyl'

is located at

prefix

Click to download full resolution via product page
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Caption: Logical workflow for deriving the IUPAC name 3-ethylpent-1-ene.

Experimental Protocol: Synthesis via Dehydration of 3-
Ethyl-3-pentanol
3-Ethylpent-1-ene can be synthesized, typically as part of a mixture with its more stable isomer

3-ethylpent-2-ene, via the acid-catalyzed dehydration of 3-ethyl-3-pentanol. The following is a

representative protocol adapted from procedures for similar tertiary alcohols.[2][3][4][5]

Workflow for Synthesis
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Experimental Workflow for the Synthesis of 3-Ethylpent-1-ene

Reaction Setup:
Combine 3-ethyl-3-pentanol and

concentrated phosphoric acid in a
round-bottom flask with a stir bar.

Dehydration:
Heat the mixture to 100-140 °C

using a heating mantle.

1

Distillation:
Collect the alkene products as they form

via simple distillation.

2

Workup:
Wash the distillate with saturated

sodium bicarbonate solution, then with brine.

3

Drying:
Dry the organic layer over
anhydrous sodium sulfate.

4

Purification & Characterization:
Purify by fractional distillation if needed.

Analyze by GC-MS, NMR, and IR.

5

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-ethylpent-1-ene via alcohol dehydration.
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Detailed Methodology:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 11.6

g (0.1 mol) of 3-ethyl-3-pentanol. While stirring and cooling in an ice bath, slowly add 10 mL

of concentrated (85%) phosphoric acid.

Apparatus Assembly: Assemble a simple distillation apparatus with the reaction flask, a

distillation head, a condenser, and a receiving flask.

Dehydration and Distillation: Heat the reaction mixture using a heating mantle to a

temperature of 100-140 °C. The alkene products will co-distill with water as they are formed.

Continue the distillation until no more organic layer is observed in the distillate.

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 20 mL of

saturated sodium bicarbonate solution to neutralize any residual acid, followed by 20 mL of

brine to remove dissolved salts.

Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.

Decant or filter the dried liquid to obtain the crude product mixture.

Purification and Characterization: The resulting product will be a mixture of 3-ethylpent-1-ene

and 3-ethylpent-2-ene. If desired, the isomers can be separated by fractional distillation. The

product(s) should be characterized by gas chromatography-mass spectrometry (GC-MS), ¹H

NMR, and IR spectroscopy to confirm their identity and purity.

Experimental Protocol: Ozonolysis of 3-Ethylpent-1-ene
Ozonolysis is a powerful reaction for cleaving the double bond of an alkene. For 3-ethylpent-1-

ene, this reaction yields formaldehyde and 3-pentanone. The following is a general protocol for

the ozonolysis of a terminal alkene with a reductive workup.

Workflow for Ozonolysis
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Experimental Workflow for the Ozonolysis of 3-Ethylpent-1-ene

Dissolution:
Dissolve 3-ethylpent-1-ene in an

inert solvent (e.g., methanol or DCM)
in a flask.

Cooling:
Cool the solution to -78 °C

using a dry ice/acetone bath.

1

Ozonolysis:
Bubble ozone gas through the solution

until a blue color persists.

2

Quenching:
Purge the solution with nitrogen or oxygen

to remove excess ozone.

3

Reductive Workup:
Add a reducing agent (e.g., dimethyl sulfide)

and allow the mixture to warm to room temperature.

4

Isolation & Analysis:
Isolate and analyze the products
(formaldehyde and 3-pentanone)

by appropriate methods (e.g., derivatization, GC-MS).

5
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Caption: Workflow for the ozonolysis of 3-ethylpent-1-ene.
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Detailed Methodology:

Setup and Dissolution: In a three-necked round-bottom flask equipped with a gas inlet tube

and a gas outlet tube, dissolve 4.9 g (0.05 mol) of 3-ethylpent-1-ene in 100 mL of methanol.

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

Ozonolysis: Pass a stream of ozone-enriched oxygen from an ozone generator through the

solution. Continue the ozonolysis until the solution turns a persistent pale blue, indicating the

presence of unreacted ozone.

Quenching Excess Ozone: Stop the ozone flow and bubble dry nitrogen gas through the

solution for 10-15 minutes to remove all excess ozone.

Reductive Workup: While maintaining the cold temperature, add 4.7 mL (0.065 mol) of

dimethyl sulfide dropwise to the solution.

Reaction Completion and Isolation: Remove the cooling bath and allow the reaction mixture

to slowly warm to room temperature. Stir for at least 2 hours. The products, formaldehyde

and 3-pentanone, can then be isolated and identified using standard analytical techniques,

such as conversion to 2,4-dinitrophenylhydrazone derivatives or by direct analysis using GC-

MS.

Safety Information
3-Ethylpent-1-ene is a highly flammable liquid and vapor. It may be fatal if swallowed and

enters airways due to aspiration hazard. Handle with care in a well-ventilated area, away from

ignition sources.[6] Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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